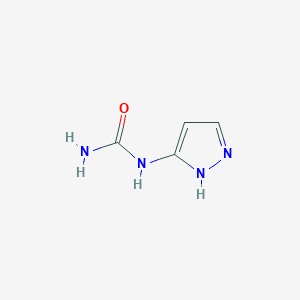

1H-pyrazol-5-ylurea

Vue d'ensemble

Description

1H-Pyrazol-5-ylurea is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-5-ylurea can be synthesized through the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol. The 1,3-diketone compounds are typically prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The reaction conditions involve heating the mixture under reflux, followed by purification through recrystallization from dilute ethanol solution .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Pyrazol-5-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

1H-pyrazol-5-ylurea derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and neurology.

Anti-Cancer Activity

Recent research indicates that pyrazole derivatives can act as potent inhibitors of Aurora kinases, which are crucial for cell division. For instance, compounds derived from pyrazol-5-ylurea have shown significant inhibition of Aurora A and B kinases, with IC50 values around 3 nM in cellular assays. This suggests their potential as effective agents in cancer therapy, particularly for tumors with dysregulated mitosis .

Neurological Applications

Another area of interest is the activation of G protein-gated inwardly rectifying potassium channels (GIRK). A novel series of 1H-pyrazolo-5-yl derivatives demonstrated nanomolar potency as GIRK1/2 activators, which could lead to advancements in treating neurological disorders such as epilepsy and Parkinson's disease .

Agricultural Science

The compound's derivatives have also been explored for their agricultural applications, particularly as pesticides. Research has indicated that certain pyrazole-based compounds exhibit insecticidal properties while being safe for non-target organisms like bees. This makes them promising candidates for developing environmentally friendly pest control agents .

Materials Science

The unique structural characteristics of this compound allow it to be utilized in the synthesis of new materials with specific chemical properties. The compound's ability to form complexes with metals can lead to applications in catalysis and the development of advanced materials with tailored functionalities .

| Compound Name | Target Kinase | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Pyrazol-5-ylurea derivative A | Aurora A | 3 | Inhibitor of cell division |

| Pyrazol-5-ylurea derivative B | GIRK1/2 | 10 | Activator for neuronal signaling |

| Pyrazol-5-ylurea derivative C | JAK2 | 25 | Antitumor activity |

Case Study: Aurora Kinase Inhibition

In a study examining the effects of pyrazole derivatives on cancer cell lines, it was found that specific modifications to the pyrazole structure enhanced potency against Aurora kinases. The introduction of various substituents on the pyrazole ring led to a significant increase in cellular activity, demonstrating the importance of structure-activity relationships (SAR) in drug design .

Case Study: Agricultural Application

A recent investigation into the insecticidal properties of pyrazole derivatives revealed that certain formulations exhibited effective pest control with minimal impact on beneficial insects. This study highlights the potential for developing safer agrochemicals using pyrazole frameworks .

Mécanisme D'action

The mechanism of action of 1H-pyrazol-5-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparaison Avec Des Composés Similaires

1H-Pyrazole: A simple pyrazole derivative with similar structural features but lacking the urea moiety.

3,5-Diaryl-1H-pyrazoles: Compounds with aryl substituents at positions 3 and 5, exhibiting diverse biological activities.

5-Amino-pyrazoles: Functionalized pyrazoles with an amino group, known for their potent biological activities.

Uniqueness: 1H-Pyrazol-5-ylurea is unique due to the presence of the urea moiety, which enhances its hydrogen-bonding capabilities and increases its potential for interactions with biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse applications in scientific research .

Activité Biologique

1H-Pyrazol-5-ylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is characterized by a pyrazole ring substituted with a urea moiety. This structural configuration allows it to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

This compound has been shown to exhibit activity against several biological targets, including:

- G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) : Compounds derived from this compound have been identified as potent activators of GIRK channels, which play critical roles in neuronal signaling and cardiovascular function. These compounds demonstrated nanomolar potency and improved pharmacokinetic properties, making them promising candidates for neurological disorders .

- Aurora Kinases : This compound has been linked to the inhibition of Aurora A and B kinases, which are crucial for mitotic regulation. The inhibition leads to phenotypic changes in cancer cells, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal key insights into optimizing their biological activity. For instance:

| Compound | EC50 (μM) | Activity Description |

|---|---|---|

| 1 | 0.840 | Potent GIRK activator |

| 2 | >10 | Loss of activity with unsubstituted phenyl group |

| 3 | 0.518 | Cyclopentyl group showed mid-nanomolar activity |

These findings indicate that specific substitutions on the pyrazole ring can significantly enhance or diminish biological activity .

Case Studies

Case Study 1: Inhibition of Aurora Kinases

A study focused on a series of pyrazole-benzimidazole derivatives highlighted their dual inhibition of Aurora A and B kinases with IC50 values around 3 nM. These compounds induced polyploidy in cancer cell lines, demonstrating their potential as anticancer agents .

Case Study 2: Activation of GIRK Channels

Research on novel pyrazolo-phenylacetamides indicated that these compounds could activate GIRK channels effectively, with a focus on improving brain penetration and selectivity for GIRK1/4 channels. The results showed enhanced distribution in rodent models compared to previous iterations .

Therapeutic Applications

The biological activities of this compound derivatives suggest several therapeutic applications:

- Neurological Disorders : Due to their ability to activate GIRK channels, these compounds may be beneficial in treating conditions like epilepsy and depression.

- Cancer Therapy : The inhibition of Aurora kinases positions these compounds as potential treatments for various cancers, especially those characterized by dysregulated mitosis.

Propriétés

IUPAC Name |

1H-pyrazol-5-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEGRAIWWBXIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625811 | |

| Record name | N-1H-Pyrazol-5-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67803-87-6 | |

| Record name | N-1H-Pyrazol-5-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.